Lipophilicity (XLogP3-AA) Comparison Across N-Phenylglycine Scaffolds Defines Permeability-Class Boundaries
The target compound possesses a computed XLogP3-AA value of 2 [1], which is 1.4 log units higher than the unsubstituted N-phenylglycine parent (XLogP3 = 0.6) [2] and 3.2 log units higher than the α-amino positional isomer 2-fluoro-4-methyl-DL-phenylglycine (XLogP3-AA = −1.2) [3]. In logP space, this corresponds to a ~25-fold increase in predicted lipophilicity versus the parent scaffold and a ~1,500-fold increase versus the α-amino isomer. The measured logP on ChemSrc for the target compound is reported as 1.04 [4], which differs by 0.96 log units from the computed XLogP3-AA, indicating that even within a single compound, calculated and experimentally derived logP values may diverge meaningfully.
| Evidence Dimension | Lipophilicity (logP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2 (PubChem computed); measured logP = 1.04 (ChemSrc) |
| Comparator Or Baseline | N-phenylglycine: XLogP3 = 0.6; 2-fluoro-4-methyl-DL-phenylglycine: XLogP3-AA = −1.2 |
| Quantified Difference | ΔXLogP3-AA: +1.4 vs. N-phenylglycine (25× lipophilicity); +3.2 vs. α-amino isomer (~1,500×) |
| Conditions | Computed XLogP3-AA values from PubChem 2024 release; experimental logP from ChemSrc database |
Why This Matters
The 1.4-logP differential versus the unsubstituted scaffold shifts the target compound from a low-permeability regime into a permeability range compatible with blood-brain barrier penetration, making it the preferred starting point for CNS-targeted fragment libraries where N-phenylglycine would be predicted to fail.
- [1] PubChem CID 28897721, computed XLogP3-AA = 2. View Source
- [2] PubChem CID 66025, N-Phenylglycine, computed XLogP3 = 0.6. View Source
- [3] PubChem CID 3683401, 2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid, computed XLogP3-AA = −1.2. View Source
- [4] ChemSrc, N-(2-Fluoro-4-methylphenyl)glycine, CAS 1040078-99-6, LogP = 1.04. View Source
